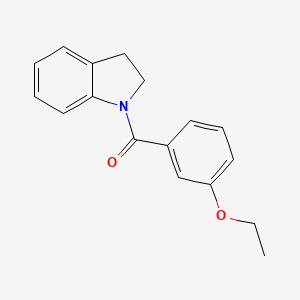

2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

Description

The exact mass of the compound 1-(3-ethoxybenzoyl)indoline is 267.125928785 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(3-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-20-15-8-5-7-14(12-15)17(19)18-11-10-13-6-3-4-9-16(13)18/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBJNHFFSDBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone

A Structural & Synthetic Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide profiles 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone , a privileged scaffold within the N-acyl indoline class. While often encountered as a fragment in high-throughput screening (HTS) libraries or as a synthetic intermediate, this structure possesses distinct physicochemical properties that make it a valuable "hinge-binding" mimic in kinase inhibitor design and a core scaffold for GPCR ligands (specifically cannabinoid and 5-HT modulators).

This document outlines the structural architecture, validated synthetic protocols, and physicochemical parameters required for the effective utilization of this compound in drug discovery campaigns.[1][2]

Part 1: Structural Architecture & Pharmacophore Analysis

The molecule comprises three distinct pharmacophoric domains.[3][4] Understanding the interplay between these domains is critical for rational design.

-

The Indoline Core (2,3-dihydro-1H-indole): Unlike its aromatic counterpart (indole), the indoline ring is partially saturated. This introduces a "pucker" in the five-membered ring, disrupting planarity and increasing solubility compared to fully aromatic indoles. The nitrogen atom is less electron-withdrawing than in indole, making it a better nucleophile for acylation but reducing its hydrogen-bond donor capability once acylated.

-

The Carbonyl Linker (Methanone): The amide bond acts as a rigid linker. Due to the restricted rotation around the N-CO bond (partial double bond character), the molecule adopts specific atropisomeric conformations that can be exploited for binding selectivity.

-

The 3-Ethoxyphenyl Tail: The meta-ethoxy substitution provides a lipophilic anchor (hydrophobic interaction) while the oxygen atom serves as a weak hydrogen bond acceptor. The meta positioning often avoids steric clashes common with ortho substitutions, improving binding pocket accommodation.

Structural Logic Diagram (DOT)

The following diagram illustrates the pharmacophoric connectivity and functional logic.

Caption: Pharmacophoric decomposition of the N-benzoyl indoline scaffold showing functional domains and potential biological targets.

Part 2: Validated Synthetic Methodology

The synthesis of this compound relies on the chemoselective N-acylation of indoline. Unlike indole, which requires strong bases (e.g., NaH) for N-acylation due to the delocalization of the lone pair into the aromatic system, indoline behaves more like a secondary amine, allowing for milder conditions.

Protocol: Schotten-Baumann Acylation (Standard Operating Procedure)

Objective: Synthesis of this compound via acid chloride coupling.

Reagents:

-

Substrate: Indoline (CAS: 496-15-1)

-

Reagent: 3-Ethoxybenzoyl chloride (CAS: 1711-37-1)

-

Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indoline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Et3N (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

-

Acylation: Dropwise add 3-Ethoxybenzoyl chloride (1.1 equiv) dissolved in a minimal amount of DCM. Causality Note: Slow addition prevents localized overheating and bis-acylation side products, although rare with indolines.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The indoline spot (usually fluorescent blue) should disappear.

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3.

-

Extract with DCM (3x).

-

Wash combined organics with 1M HCl (to remove unreacted amine/indoline) followed by Brine.

-

Critical Step: The HCl wash is vital to remove the starting indoline, which can co-elute with the product.

-

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Synthesis Logic Flow

Caption: Step-wise synthetic workflow for Schotten-Baumann acylation of indoline.

Part 3: Physicochemical Profiling

For researchers incorporating this scaffold into a library, the following data points are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Calculated Physicochemical Properties

| Property | Value | Implication for Drug Design |

| Molecular Formula | C₁₇H₁₇NO₂ | Standard small molecule fragment. |

| Molecular Weight | 267.32 g/mol | Ideal for fragment-based drug discovery (Rule of 3 compliant). |

| cLogP | ~3.7 | Moderately lipophilic; good membrane permeability but may require solubility optimization. |

| TPSA | 29.54 Ų | High blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų). |

| H-Bond Donors | 0 | No free NH/OH; reduces metabolic conjugation risk (Phase II). |

| H-Bond Acceptors | 2 | Carbonyl oxygen and Ethoxy oxygen.[5] |

| Rotatable Bonds | 3 | Amide bond, Ethoxy-Phenyl bond, Ethyl group bond. |

Characterization Standards (Expected Signals):

-

¹H NMR (CDCl₃):

-

Indoline CH₂ groups: Two triplets/multiplets around δ 3.1 and 4.1 ppm.

-

Ethoxy CH₂: Quartet around δ 4.1 ppm.

-

Ethoxy CH₃: Triplet around δ 1.4 ppm.

-

Aromatic region: Multiplets 6.8–7.5 ppm.

-

-

MS (ESI+): [M+H]⁺ peak at m/z 268.

Part 4: Applications in Drug Discovery[1][2][4][6]

1. Kinase Inhibition (Hinge Binders)

The N-acyl indoline motif mimics the adenosine ring of ATP. The carbonyl oxygen can serve as a hydrogen bond acceptor for the "hinge" region of kinase enzymes (e.g., CDK2, VEGFR).

-

Strategy: Substituents on the indoline ring (positions 5 or 6) can be added to access the "back pocket" of the kinase, improving selectivity.

2. GPCR Modulation (Cannabinoid & Serotonin)

This structure shares high topological similarity with synthetic cannabinoids (e.g., aminoalkylindoles) and serotonin modulators.

-

Mechanism:[5] The lipophilic 3-ethoxyphenyl group targets the hydrophobic pockets of CB1/CB2 receptors or 5-HT receptors. The indoline core provides a rigid scaffold that positions the aromatic rings in a "T-shape" or planar configuration depending on the receptor subtype requirements.

3. Transient Receptor Potential (TRP) Channels

Recent literature suggests N-acyl indolines act as antagonists for TRPV1 channels, relevant for pain management. The 3-ethoxy substitution is often critical for potency in this class.

References

-

Indoline Scaffold in Drug Discovery

-

Synthesis of N-Acyl Indolines

-

Title: Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.[4]

- Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.

-

URL:

-

-

Kinase Inhibitor Design (Indoline Context)

-

Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors.[7]

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:

-

-

Physicochemical Computation

- Source: PubChem Compound Summary for similar N-acyl indole deriv

-

URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent strategy for the synthesis of indole and indoline skeletons in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Indoline-Based Amide Scaffolds: A Versatile Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a bicyclic aromatic amine, has emerged as a cornerstone in medicinal chemistry, frequently appearing as a "privileged structure" in a multitude of biologically active compounds. Its unique conformational rigidity, three-dimensional topology, and synthetic tractability make it an ideal starting point for the design of novel therapeutics. When coupled with an amide linkage, the resulting indoline-amide core offers a remarkable blend of structural stability and functional versatility, enabling precise modulation of physicochemical properties and target engagement. This guide provides a comprehensive overview of the indoline-amide scaffold, from fundamental synthetic strategies and detailed experimental protocols to in-depth analyses of structure-activity relationships (SAR) and their impact on pharmacokinetic profiles. We will explore prominent examples of indoline-amides as potent and selective modulators of challenging drug targets, offering field-proven insights for researchers and drug development professionals seeking to leverage this powerful chemical motif.

Introduction: The Indoline Scaffold - A Privileged Core in Drug Discovery

The indoline, or 2,3-dihydro-1H-indole, is a heterocyclic aromatic compound characterized by a benzene ring fused to a five-membered nitrogen-containing ring. This seemingly simple structure possesses a subtle yet profound combination of features that render it a privileged scaffold in drug discovery. Unlike its fully aromatic counterpart, indole, the saturated five-membered ring of indoline imparts a defined, non-planar, three-dimensional geometry. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity.

The amide functional group, when appended to the indoline nitrogen, introduces a host of desirable properties. The amide bond is metabolically robust and can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a target's binding site. Furthermore, the substituent attached to the amide carbonyl (the "R" group in an N-acyl indoline) provides a readily accessible vector for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The confluence of the rigid indoline core and the versatile amide linkage has led to the successful development of clinical candidates across a wide range of therapeutic areas, including anticoagulation, analgesia, and oncology.

Synthetic Strategies for Indoline-Amide Scaffolds

The construction of the indoline-amide core can be approached in a modular fashion, typically involving the initial synthesis or procurement of the indoline ring system, followed by acylation of the nitrogen atom.

Common Routes to the Indoline Core:

-

Reduction of Indoles: One of the most direct methods involves the reduction of a corresponding indole derivative. A variety of reducing agents can be employed, with reagents like sodium cyanoborohydride or catalytic hydrogenation being common choices.

-

Transition-Metal-Catalyzed Cyclizations: Modern synthetic organic chemistry offers powerful methods for constructing the indoline ring system through intramolecular cyclization reactions catalyzed by transition metals such as palladium or copper.

-

Reductive Amination: Intramolecular reductive amination of precursors like 2-(2-nitrophenyl)acetaldehydes provides another efficient route to the indoline core.

Once the indoline scaffold is in hand, the formation of the amide bond is typically straightforward.

Detailed Protocol 1: Synthesis of a Generic N-Acyl Indoline

This protocol describes a standard and reliable method for the acylation of indoline with a generic carboxylic acid using a peptide coupling agent.

Objective: To synthesize N-(2,3-dihydro-1H-inden-1-yl)acetamide from indoline and acetic acid.

Reagents and Materials:

-

Indoline

-

Acetic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of indoline (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add acetic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (indoline) is consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-acyl indoline.

Workflow for N-Acyl Indoline Synthesis

Caption: A typical workflow for the synthesis of N-acyl indolines via amide coupling.

Structure-Activity Relationship (SAR) Studies of Indoline-Amides

A systematic exploration of the SAR is crucial for optimizing the biological activity of indoline-amide scaffolds. Modifications can be made to three primary regions: the aromatic ring of the indoline, the saturated five-membered ring, and the amide substituent.

Case Study: Optimization of Indoline-Amides as Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of blood coagulation and is a promising target for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies. Several pharmaceutical companies have investigated indoline-amides as potent and selective FXIa inhibitors.

Key SAR Insights:

-

Indoline Core: The indoline scaffold itself serves as a rigid and well-defined anchor, positioning the other functional groups for optimal interaction with the enzyme's active site.

-

Amide Substituent: The nature of the group attached to the amide carbonyl is critical for potency. Typically, a larger, lipophilic group that can occupy the S1 pocket of the protease is favored.

-

Aromatic Ring Substitution: Substitution on the benzene ring of the indoline can be used to fine-tune physicochemical properties such as solubility and to establish additional interactions with the enzyme surface, often leading to enhanced potency and selectivity.

| Compound | R Group (Amide) | Indoline Substitution | IC50 (nM) for FXIa |

| 1a | Methyl | Unsubstituted | >1000 |

| 1b | Phenyl | Unsubstituted | 150 |

| 1c | 4-Chlorophenyl | Unsubstituted | 25 |

| 1d | 4-Chlorophenyl | 5-Fluoro | 8 |

Data in the table is hypothetical and for illustrative purposes only.

SAR Trends for Indoline-Amide FXIa Inhibitors

Caption: Key structural modifications influencing the potency of indoline-amide based FXIa inhibitors.

Pharmacokinetic and Physicochemical Properties

The indoline-amide scaffold generally imparts favorable physicochemical properties. The rigid core can lead to lower metabolic lability compared to more flexible aliphatic chains. The amide bond, while stable, provides a site for hydrogen bonding, which can aid in solubility and target engagement. However, as with any scaffold, careful optimization is required to achieve a desirable balance of properties for in vivo applications. For instance, increasing lipophilicity to boost potency can sometimes lead to decreased solubility or increased metabolic clearance. The strategic placement of polar functional groups or heteroatoms on the indoline ring or amide substituent is a common tactic to mitigate these issues.

Prominent Example: A-1165442, a Potent and Selective Nav1.7 Inhibitor

The voltage-gated sodium channel Nav1.7 has been identified as a critical player in pain signaling, making it a high-interest target for the development of novel analgesics. However, achieving selectivity over other Nav subtypes has been a significant challenge. Researchers at AbbVie successfully developed a series of indoline-sulfonamide (an amide isostere) inhibitors of Nav1.7, with A-1165442 emerging as a key compound.

Mechanism of Action: A-1165442 acts as a potent blocker of the Nav1.7 ion channel. By binding to the channel, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the propagation of action potentials in pain-sensing neurons.

Signaling Pathway of Pain and Nav1.7 Inhibition

Caption: The role of Nav1.7 in pain signaling and its inhibition by indoline-amide type molecules.

Future Directions and Emerging Applications

The versatility of the indoline-amide scaffold continues to be explored in novel therapeutic modalities. Its ability to serve as a rigid and synthetically tractable linker makes it an attractive component for the design of Proteolysis Targeting Chimeras (PROTACs) , where it can be used to connect a target-binding warhead to an E3 ligase-recruiting moiety. Furthermore, the three-dimensional shape of certain indoline-amides allows them to function as effective peptidomimetics , mimicking the secondary structure of peptides to disrupt protein-protein interactions. As synthetic methodologies continue to advance, we can expect to see even more sophisticated and diverse libraries of indoline-amides being developed for a wider range of challenging biological targets.

Conclusion

The indoline-based amide scaffold represents a powerful and validated platform in medicinal chemistry. Its inherent structural and physicochemical properties, combined with its synthetic accessibility, provide a robust foundation for the development of novel therapeutics. Through careful and systematic exploration of structure-activity relationships, researchers have successfully optimized indoline-amides into potent and selective modulators of various enzymes and ion channels. As our understanding of complex biological systems grows, the indoline-amide scaffold is poised to remain a vital tool in the armamentarium of the medicinal chemist for years to come.

References

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2018). Indole and Its Derivatives: A Review on Their Biological and Pharmacological Activities. Recent Patents on Anti-Infective Drug Discovery, 13(1), 3-17. [Link]

-

Pinto, D. J., Orwat, M. J., Quan, M. L., Lam, P. Y., & Rossi, K. A. (2012). Discovery of a series of indoline-based amides as potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6199-6203. [Link]

-

Quan, M. L., Lam, P. Y., Han, Q., Pinto, D. J., & He, M. Y. (2011). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 54(19), 6581-6597. [Link]

-

Zhang, X. F., Focken, T., Beck, J. P., & Scott, V. E. (2014). Discovery of A-1165442, a potent and selective Nav1.7 inhibitor for the treatment of pain. ACS Medicinal Chemistry Letters, 5(8), 927-931. [Link]

The 3-Ethoxybenzoyl Indoline Scaffold: A Privileged Pharmacophore in Neurological Modulation, Endocannabinoid Regulation, and Targeted Protein Degradation

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The 3-ethoxybenzoyl indoline derivative (and its closely related indole and pyrrolidine bioisosteres) has emerged as a highly versatile structural motif. The unique physicochemical properties of the 3-ethoxybenzoyl group—specifically its ability to act as both a hydrogen bond acceptor (via the carbonyl) and a lipophilic vector (via the ethoxy ether)—allow it to occupy distinct hydrophobic pockets across a structurally diverse range of target proteins.

This technical guide provides an in-depth analysis of the biological activity of 3-ethoxybenzoyl indoline/indole derivatives, focusing on their three primary pharmacological applications: 5-HT1F receptor agonism , Monoacylglycerol Lipase (MAGL) inhibition , and Von Hippel-Lindau (VHL) E3 ligase recruitment in PROTAC (Proteolysis Targeting Chimera) design.

Neurological & Pain Modulation: 5-HT1F Receptor Agonism

Mechanistic Causality

Historically, acute migraine therapies (e.g., triptans) targeted 5-HT1B and 5-HT1D receptors. While effective, their agonism induces cranial vasoconstriction, posing severe risks to patients with cardiovascular comorbidities. The 5-HT1F receptor emerged as a superior target because it modulates trigeminal nerve firing without inducing vasoconstriction [1].

Derivatives such as 5-(3-ethoxybenzoyl)amino-3-(1-substituted-piperidin-4-yl)-indoles exhibit high affinity for the 5-HT1F receptor. The 3-ethoxybenzoyl moiety is critical for anchoring the molecule within the orthosteric binding site of the 5-HT1F receptor. Upon binding, the receptor undergoes a conformational shift that activates coupled Gi/o proteins. This activation directly inhibits adenylate cyclase, driving down intracellular cAMP levels. The resulting signaling cascade hyperpolarizes the neuron and prevents the exocytosis of Calcitonin Gene-Related Peptide (CGRP), thereby aborting the neurogenic inflammation responsible for migraine pain [1].

Figure 1: Mechanism of 5-HT1F receptor agonism leading to the inhibition of CGRP release.

Quantitative Data: 5-HT1F Binding Affinity

Data representative of 5-HT1F agonists utilizing the 3-ethoxybenzoyl scaffold [1].

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity over 5-HT1B/1D |

| 5-(3-ethoxybenzoyl)amino-indole derivatives | 5-HT1F | ≤ 1.5 µM | > 50-fold |

| Unsubstituted benzoyl-indole analogs | 5-HT1F | > 5.0 µM | < 10-fold |

Endocannabinoid System Regulation: MAGL Inhibition

Mechanistic Causality

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolytic degradation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for CB1 and CB2 cannabinoid receptors. Inhibiting MAGL elevates 2-AG levels, providing neuroprotective, analgesic, and anti-inflammatory effects without the psychotropic liabilities associated with direct CB1 agonists [2].

Recent structural activity relationship (SAR) studies have demonstrated that piperazine-linked 3-ethoxybenzoyl indoline derivatives are potent MAGL inhibitors. The indoline core acts as a rigid spacer, while the 3-ethoxybenzoyl group projects deep into the lipophilic channel of the MAGL catalytic domain, sterically blocking the access of 2-AG to the Ser122-Asp239-His269 catalytic triad [2][3].

Experimental Protocol: MAGL Enzymatic Inhibition Assay

To validate the inhibitory potency of these derivatives, a self-validating kinetic assay utilizing 4-nitrophenylacetate (4-NPA) is employed [3].

-

Reagent Preparation: Prepare a 384-well black microplate with a clear, non-binding bottom. Formulate the assay buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% BSA).

-

Enzyme Dispensation: Add 20 µL of human recombinant MAGL enzyme (diluted in assay buffer) to each well.

-

Inhibitor Incubation: Dispense serial dilutions of the 3-ethoxybenzoyl indoline derivative (in DMSO) into the wells. Incubate at 25°C for 30 minutes to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

-

Reaction Initiation: Add 20 µL of the surrogate substrate, 4-nitrophenylacetate, to yield a final assay volume of 40 µL.

-

Kinetic Measurement: Continuously monitor the hydrolysis of 4-NPA into the chromophore 4-nitrophenol by recording absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity (

) from the linear slope of the absorbance-time curve. Determine the IC50 by plotting fractional enzyme activity against the log[Inhibitor] using a four-parameter logistic non-linear regression model.

Quantitative Data: MAGL Inhibition

Representative IC50 values for 3-ethoxybenzoyl piperazine/indoline derivatives [2].

| Compound Example | MAGL IC50 (µM) | Mechanism of Inhibition |

| Derivative 1 (3-ethoxybenzoyl substituted) | 0.020 | Reversible, competitive |

| Derivative 2 (4-chloro-3-ethoxybenzoyl) | 0.050 | Reversible, competitive |

| Derivative 3 (Unsubstituted benzoyl) | 6.200 | Reversible, competitive |

Targeted Protein Degradation: VHL E3 Ligase Recruitment (PROTACs)

Mechanistic Causality

The most cutting-edge application of the 3-ethoxybenzoyl scaffold is in the field of Targeted Protein Degradation (TPD). PROTACs are bifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand.

The Von Hippel-Lindau (VHL) E3 ligase naturally recognizes the transcription factor HIF-1α via a hydroxylated proline residue. To create highly cell-permeable, small-molecule PROTACs, researchers replaced the native HIF-1α peptide with synthetic ligands. The 3-ethoxybenzoyl group, attached to a pyrrolidine or indoline-like core, perfectly mimics the binding vectors of the native peptide. The ethoxy group specifically occupies a tight hydrophobic sub-pocket in the VHL protein, drastically increasing binding affinity and stabilizing the ternary complex required for efficient polyubiquitination [4][5].

Figure 2: PROTAC-mediated targeted protein degradation via VHL E3 ligase recruitment.

Experimental Protocol: VHL Fluorescence Polarization (FP) Binding Assay

To validate the binding affinity of 3-ethoxybenzoyl derivatives to VHL, a competitive Fluorescence Polarization assay is utilized [4].

-

Tracer Assembly: Synthesize a FAM-labeled HIF-1α peptide tracer.

-

Complex Formation: In a 384-well black microplate, combine recombinant VCB complex (VHL, Elongin B, Elongin C) with the FAM-tracer in FP assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

-

Compound Titration: Add varying concentrations of the 3-ethoxybenzoyl PROTAC ligand. Ensure the final DMSO concentration remains constant (e.g., 1%).

-

Equilibration: Incubate the plate in the dark at 25°C for 60 minutes to allow the synthetic ligand to competitively displace the FAM-tracer.

-

Polarization Acquisition: Measure fluorescence polarization using a microplate reader equipped with polarizing filters (Excitation: 485 nm / Emission: 535 nm).

-

Data Processing: As the 3-ethoxybenzoyl ligand displaces the tracer, the tracer tumbles faster in solution, leading to a decrease in millipolarization (mP) values. Fit the dose-response data to a competitive binding equation to extract the IC50.

Quantitative Data: VHL Binding Affinity

Representative FP assay IC50 values for 3-ethoxybenzoyl VHL ligands [4].

| PROTAC Ligand Example | VHL FP Assay IC50 (µM) at 1% DMSO | Target Degradation Efficacy |

| 3-ethoxybenzoyl pyrrolidine/indoline analog 1 | 0.732 | High (Dmax > 85%) |

| 3-ethoxybenzoyl pyrrolidine/indoline analog 2 | 0.696 | High (Dmax > 90%) |

| Analog lacking 3-ethoxy substitution | > 5.000 | Poor (Dmax < 20%) |

Conclusion

The 3-ethoxybenzoyl indoline derivative is a masterclass in rational drug design. By fine-tuning the spatial orientation of the ethoxy ether and the benzoyl carbonyl, medicinal chemists can direct this scaffold toward entirely different biological outcomes—ranging from GPCR agonism (5-HT1F) and enzymatic inhibition (MAGL) to the orchestration of macromolecular ternary complexes (VHL PROTACs). Understanding the specific hydrophobic and electronic interactions of this moiety is essential for the next generation of targeted therapeutics.

References

- Source: Google Patents (EP0835869A2)

- Source: Google Patents (US11390610B2)

- Source: Google Patents (WO2019072785A1)

- Source: Google Patents (US10730870B2)

- Source: Google Patents (WO2013106643A2)

Introduction: The Significance of the Indoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to C17H17NO2 Indoline Derivatives: Molecular Weight, Formula, and Characterization

The indoline scaffold, a saturated analog of indole, is a privileged structure in drug discovery and medicinal chemistry.[1][2][3] This bicyclic heterocyclic compound, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as the core of numerous natural products and synthetic molecules with significant pharmacological value.[1][2] Its unique three-dimensional, non-coplanar structure often imparts favorable physicochemical properties compared to its aromatic counterpart, indole, such as increased water solubility, which is a critical parameter in drug design.[1] Indoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and cardiovascular effects, making them a focal point of intensive research.[1][2][4]

This technical guide provides an in-depth exploration of indoline derivatives with the specific molecular formula C17H17NO2. We will dissect the foundational aspects of molecular weight and formula, delve into the complexities of isomerism, and present a comprehensive workflow for the synthesis and structural elucidation of these compounds, grounded in authoritative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important class of molecules.

Section 1: Foundational Chemistry of C17H17NO2

A molecular formula provides the elemental composition of a molecule, which is the first step in its identification. For C17H17NO2, this indicates a compound composed of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight is a critical parameter, essential for mass spectrometry analysis and stoichiometric calculations in synthesis. Using the most common isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass and average molecular weight can be calculated.

| Element | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon (C) | 17 | 12.011 | 204.187 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 267.328 | ||

| Table 1: Calculation of the average molecular weight for C17H17NO2. |

Public databases confirm the molecular weight of C17H17NO2 to be approximately 267.32 g/mol .[5][6][7][8][9] This value is the cornerstone for interpreting mass spectrometry data.

The Landscape of Isomerism

The formula C17H17NO2 does not define a single molecule but rather a collection of possible isomers. Understanding the potential isomeric forms is fundamental to designing syntheses and interpreting analytical data. Isomers are broadly classified into constitutional isomers and stereoisomers.[10][11]

-

Constitutional Isomers: These molecules share the same molecular formula but differ in their atomic connectivity.[12] For C17H17NO2, this could involve variations in the position of substituents on the indoline core, the structure of alkyl chains, or the nature and placement of oxygen-containing functional groups (e.g., hydroxyl, methoxy, carboxyl).

-

Stereoisomers: These have the same connectivity but differ in the spatial arrangement of their atoms.[13][14]

A well-known example of a C17H17NO2 compound is Apomorphine , a dopamine agonist used in the treatment of Parkinson's disease.[5][6] Apomorphine possesses a complex tetracyclic structure that includes a substituted indoline-like moiety and is chiral.[6] Its existence highlights the structural diversity possible for this single molecular formula.

Section 2: Synthesis of C17H17NO2 Indoline Derivatives

The synthesis of a specific C17H17NO2 indoline derivative requires a carefully planned multi-step route. The strategy typically involves the initial formation of the core indoline ring followed by functional group manipulations to achieve the target molecule.

Core Indoline Synthesis: Explaining the Choices

Several methods exist for synthesizing the indoline skeleton.[1][2] The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

-

Reduction of Indoles: This is a common and direct method. The choice of reducing agent is critical.

-

Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce other functional groups present in the molecule. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) are often preferred when sensitive groups must be preserved.[2]

-

-

Intramolecular Cyclization: Methods like the intramolecular Diels-Alder reaction can build the bicyclic system from acyclic precursors.[1][2]

-

Causality: This approach offers excellent control over the substitution pattern on both the benzene and pyrrolidine rings by embedding the desired substituents in the starting materials. However, it can require harsh conditions, such as high temperatures.[1]

-

Hypothetical Protocol: Synthesis of a Substituted Indoline

This protocol outlines a plausible, self-validating synthesis for a generic C17H17NO2 indoline derivative.

Target: 1-Acyl-5-methoxy-3-phenylindoline (A hypothetical constitutional isomer of C17H17NO2)

Step 1: Synthesis of 5-methoxy-3-phenylindole

-

Reaction: Perform a Fischer indole synthesis using 4-methoxyphenylhydrazine and phenylacetaldehyde.

-

Rationale: The Fischer synthesis is a robust and classic method for creating substituted indoles. The choice of these specific starting materials directly installs the required methoxy and phenyl groups at the desired positions.

-

Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product spot should have a different Rf value than the starting materials. Confirm the structure of the resulting indole using ¹H NMR.

Step 2: Reduction to 5-methoxy-3-phenylindoline

-

Reaction: Reduce the indole from Step 1 using NaBH₃CN in acetic acid.

-

Rationale: Acetic acid protonates the indole, making it more susceptible to reduction by the mild hydride donor NaBH₃CN. This avoids over-reduction of the phenyl or methoxy groups.

-

Validation: The disappearance of the indole C2-H proton signal (around 6.5-7.5 ppm) in the ¹H NMR spectrum indicates successful saturation of the 2,3-double bond.

Step 3: Acylation of the Indoline Nitrogen

-

Reaction: React the indoline from Step 2 with an appropriate acylating agent (e.g., a C9H9OCl acyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA).

-

Rationale: The indoline nitrogen is a nucleophile that will attack the electrophilic acyl chloride. TEA is used to scavenge the HCl byproduct, driving the reaction to completion.

-

Validation: In the IR spectrum, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ and the disappearance of the N-H stretch (around 3300-3400 cm⁻¹) confirms successful acylation. Final confirmation is achieved via High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula C17H17NO2.

Section 3: A Validated Workflow for Structural Elucidation

Confirming the exact structure of a synthesized C17H17NO2 derivative is non-trivial and requires a suite of modern analytical techniques.[15][16] Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apomorphine [webbook.nist.gov]

- 6. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Apomorphine (data page) - Wikipedia [en.wikipedia.org]

- 8. (+-)-Apomorphine | C17H17NO2 | CID 2215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apomorphine | 58-00-4 [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. 4.2. Classification of Isomers – Introduction to Organic Chemistry [saskoer.ca]

- 14. Stereoisomerism | Definition, Examples, Types, & Chirality | Britannica [britannica.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. rroij.com [rroij.com]

Engineering Novel N-Acyl Indoline Building Blocks: A Strategic Paradigm in Modern Drug Discovery

Executive Summary

As drug discovery pivots toward increasingly complex binding pockets and challenging protein-protein interaction (PPI) interfaces, the demand for architecturally rigid, three-dimensionally defined building blocks has surged. The N-acyl indoline scaffold represents a masterclass in conformational restriction. By leveraging the partial double-bond character of the amide linkage and the inherent sp3-hybridized geometry of the indoline core, medicinal chemists can project pharmacophores into narrow, lipophilic target sites with high entropic efficiency. This technical guide explores the mechanistic rationale, synthetic methodologies, and high-impact therapeutic applications of N-acyl indolines.

Mechanistic Rationale: The Biophysics of the N-Acyl Indoline Core

The transition from flat, sp2-rich aromatic rings (like indoles) to sp3-enriched indolines is a well-documented strategy to improve solubility and pharmacokinetic profiles. However, the specific N-acylation of the indoline nitrogen introduces a critical biophysical advantage: rotameric control .

The N-acyl group forces the molecule into a restricted conformational space. The energetic barrier to amide bond rotation ensures that substituents on the indoline ring (particularly at the C7 and C4 positions) are locked into specific spatial vectors. This pre-organization drastically reduces the entropic penalty upon binding to a target protein. Furthermore, the N-acyl moiety acts as an exceptional directing group for late-stage, transition-metal-catalyzed C-H functionalization, allowing rapid expansion of Structure-Activity Relationship (SAR) libraries without requiring de novo synthesis for every analog.

Synthetic Methodologies: Constructing the Scaffold

Traditional syntheses of indolines often rely on the reduction of pre-formed indoles. However, modern approaches favor direct cyclization to build the N-acyl indoline core from acyclic precursors, offering greater control over substitution patterns.

A breakthrough methodology involves the 1[1]. This thermally driven process allows for the direct conversion of functionalized azides into complex N-acyl indolines. Additionally, starting from2 provides a robust foundation for chiral drug discovery[2].

Workflow for the synthesis and late-stage diversification of N-acyl indolines.

Therapeutic Applications & Case Studies

Oncology & Wnt Signaling: Non-Covalent Notum Inhibitors

Notum is a carboxylesterase that negatively regulates Wnt signaling by depalmitoleoylating Wnt proteins. Early inhibitors were covalent, leading to potential off-target toxicity. By rationally designing N-acyl indolines, researchers achieved a3[3]. The N-acyl indoline core perfectly centers within the lipophilic palmiteolate pocket, utilizing aromatic stacking and a highly specific water-mediated hydrogen bond to the oxyanion hole to achieve picomolar potency.

Antimicrobial Resistance: Targeting Lipid A Biosynthesis (LpxH)

The outer membrane of Gram-negative bacteria is a formidable barrier, largely composed of Lipid A. LpxH, a UDP-diacylglucosamine hydrolase, is an essential enzyme in the 4[4]. Recent structural studies have identified N-acyl indoline derivatives (such as AZ1 analogs) as potent, non-covalent inhibitors of LpxH. The modular nature of the N-acyl indoline allows for precise tuning of the molecule to5, including E. coli and K. pneumoniae[5].

Lipid A biosynthesis pathway highlighting LpxH inhibition by N-acyl indolines.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological metrics of key N-acyl indoline derivatives against their respective targets, highlighting the efficiency of the scaffold.

| Compound ID | Target Protein | Mechanism | IC₅₀ (μM) | Ligand Efficiency (LE) | Key Structural Feature |

| Hit 2a | Notum | Covalent | Time-dependent | 0.75 | Butyric ester |

| Indoline 4w | Notum | Non-covalent | 0.0035 | 0.85 | N-acyl indoline core, 3,3-spiro cPr |

| AZ1 | LpxH (E. coli) | Non-covalent | Potent (Sub-μM) | N/A | N-acetyl indoline + sulfonyl piperazine |

| Compound 33 | LpxH (K. pneumoniae) | Non-covalent | 1.2 ± 0.2 | N/A | Modified N-acyl indoline |

| Compound 34 | LpxH (K. pneumoniae) | Non-covalent | 0.1 | N/A | Modified N-acyl indoline |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biophysical causality.

Protocol A: Synthesis of N-Acyl Indolines via Iminophosphorane Cyclization

Objective: Construct the N-acyl indoline core without relying on indole reduction.

-

Preparation: Dissolve the starting iminophosphorane (1.0 equiv) in anhydrous 1,2-dichlorobenzene to achieve a 0.1 M concentration.

-

Thermal Cyclization: Heat the reaction mixture to reflux (~180 °C) under an inert argon atmosphere for 12–24 hours.

-

Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient).

-

Causality & Scientific Rationale: The choice of 1,2-dichlorobenzene is strictly dictated by thermodynamics. Its high boiling point provides the necessary thermal energy to overcome the activation barrier for the initial nucleophilic substitution of the iminophosphorane moiety. This forms a contact ion pair, which subsequently undergoes cycloaddition to yield a betaine intermediate, ultimately collapsing into the stable N-acyl indoline core.

-

Validation Checkpoints: Monitor the consumption of the iminophosphorane via TLC (UV active). Post-purification, validate structural integrity using ³¹P NMR (confirming the complete disappearance of the phosphorane signal) and ¹H NMR (verifying the appearance of characteristic N-acyl rotamer peaks).

Protocol B: Membrane Preparation for LpxH Inhibitor Screening

Objective: Isolate functional LpxH enzyme from Gram-negative bacteria to test N-acyl indoline inhibitors.

-

Cell Lysis: Resuspend E. coli cells expressing LpxH in a lysis buffer containing 20 mM HEPES (pH 8.0) and 200 mM NaCl. Lyse the cells using a French Press at 4 °C.

-

Clarification: Centrifuge the crude lysate at 10,000 × g for 40 minutes to pellet unbroken cells and large debris.

-

Solubilization: To the supernatant, slowly add n-dodecyl-β-D-maltopyranoside (DDM) to reach a final concentration of 1.5% (w/v; 29 mM). Incubate with gentle rocking for 2 hours at 4 °C.

-

Ultracentrifugation: Centrifuge the mixture at 100,000 × g for 1 hour to remove insoluble membrane fractions, retaining the solubilized LpxH in the supernatant.

-

Causality & Scientific Rationale: LpxH is a peripheral membrane protein. Mechanical lysis alone cannot functionally extract it from the lipid bilayer. The addition of DDM—a non-ionic detergent—is critical. DDM intercalates into the membrane and forms mixed micelles, solubilizing the enzyme without denaturing its delicate tertiary structure. The 1.5% concentration ensures the detergent remains well above its critical micelle concentration (CMC) while preventing protein precipitation.

-

Validation Checkpoints: Before introducing any N-acyl indoline inhibitors, verify baseline LpxH enzymatic activity in the supernatant using an LpxE-coupled malachite green assay. A standard phosphate release curve must be established to prove the enzyme remains functionally intact post-extraction.

Conclusion

The N-acyl indoline scaffold is far more than a structural curiosity; it is a highly tunable, conformationally restricted vector capable of unlocking difficult therapeutic targets. By understanding the biophysics of its amide rotamers and leveraging advanced synthetic methodologies, drug discovery professionals can utilize this building block to design highly potent, non-covalent inhibitors for oncology and infectious diseases.

References

-

Unexpected Synthesis of N-Acyl Indolines via a Consecutive Cyclization of Iminophosphorane . Thieme Connect. 1

-

Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity . NIH / PubMed Central. 3

-

Chemical Highlights Supporting the Role of Lipid A in Efficient Biological Adaptation of Gram-Negative Bacteria to External Stresses . ACS Publications. 4

-

Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay . NIH / PubMed Central. 5

-

Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid . European Patent Office (EPO). 2

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID - Patent 1833789 [data.epo.org]

- 3. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

Compound Library Screening of the 2,3-dihydro-1H-indol-1-yl methanone Scaffold: A Technical Guide to Hit Identification and Optimization

Executive Summary

The 2,3-dihydro-1H-indol-1-yl methanone core—commonly referred to as the 1-aroylindoline or 1-acylindoline scaffold—represents a highly privileged structural motif in modern medicinal chemistry. Its unique rigid geometry and favorable physicochemical properties make it an ideal starting point for designing tubulin polymerization inhibitors[1], dual Histone Deacetylase (HDAC) / Heat Shock Protein 90 (HSP90) inhibitors[2], and central nervous system (CNS) active agents[3].

As a Senior Application Scientist, I have designed this technical whitepaper to guide drug development professionals through the end-to-end process of screening a 1-aroylindoline-focused compound library. This guide synthesizes the causality behind structural choices with self-validating high-throughput screening (HTS) protocols to ensure robust hit-to-lead transitions.

Scaffold Rationale: The 2,3-dihydro-1H-indol-1-yl methanone Core

The selection of the 2,3-dihydro-1H-indol-1-yl methanone scaffold for library generation is driven by strict stereochemical and electronic rationales:

-

Structural Rigidity & Trajectory: The fused indoline ring restricts the conformational flexibility of the amide bond. This forces the aroyl group into a highly specific spatial trajectory, which is critical for penetrating deep, narrow hydrophobic pockets, such as the colchicine binding site on

-tubulin[1]. -

Derivatization Sites: The C4 and C5 positions on the indoline ring, alongside the variable aroyl moiety, allow for precise fine-tuning of electronic and steric properties without disrupting the core geometry.

-

Polypharmacological Potential: By appending a zinc-binding hydroxamic acid tail to the aroyl group, the scaffold can be rationally converted into a potent HDAC inhibitor, while the indoline core maintains affinity for secondary targets like HSP90 or tubulin, enabling targeted polypharmacology[2][4].

Library Design & Virtual Triage

To maximize the hit rate and minimize false positives, the physical screening library must be computationally enriched. The following workflow outlines the in silico triage of a virtual 1-aroylindoline library.

Fig 1. Sequential virtual and in vitro screening workflow for 1-aroylindoline libraries.

Protocol: In Silico Enrichment

-

Scaffold Enumeration: Generate a virtual library of

compounds utilizing the 2,3-dihydro-1H-indol-1-yl methanone core, varying the R-groups at the aroyl and indoline positions. -

ADMET & PAINS Filtering: Apply Lipinski's Rule of 5. Crucially, filter out Pan-Assay Interference Compounds (PAINS) to eliminate reactive Michael acceptors or redox-cycling compounds that frequently yield false positives in fluorescence-based HTS.

-

Structure-Based Docking: Dock the filtered library into the colchicine binding site of tubulin (e.g., PDB: 1SA0) and the catalytic domain of HDAC6 (e.g., PDB: 5EDU). Retain compounds demonstrating docking scores

kcal/mol and favorable hydrogen bonding with key residues (e.g., Asn

High-Throughput Screening (HTS) Methodologies

Every protocol described below operates as a self-validating system , ensuring that assay drift, reagent degradation, or pipetting errors are immediately detectable.

Phenotypic Screening: Tubulin Polymerization Kinetics

Causality: Microtubules scatter light proportionally to their polymerization state. By measuring absorbance at 340 nm over time, we obtain a real-time kinetic readout of assembly. 1-aroylindolines typically act as destabilizers, preventing the nucleation phase[1].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl

, pH 6.9). Causality: EGTA chelates calcium, which otherwise induces microtubule depolymerization, while Mg -

Compound Plating: Dispense 10 µM of test compounds (in DMSO, final concentration <1% v/v) into a 96-well half-area UV-transparent plate.

-

Control Integration: Include Colchicine (10 µM) as a positive control (complete inhibition) and 1% DMSO as a negative vehicle control (uninhibited polymerization).

-

Initiation: Add purified porcine brain tubulin (3 mg/mL) and 1 mM GTP to the wells at 4°C. Immediately transfer the plate to a microplate reader pre-heated to 37°C to initiate polymerization.

-

Kinetic Readout: Record absorbance at 340 nm every 60 seconds for 60 minutes.

-

System Validation: The assay is deemed valid only if the DMSO control exhibits a characteristic sigmoidal curve (nucleation, elongation, and steady-state phases) and the Colchicine control maintains a flat baseline.

Target-Based Screening: Fluorometric HDAC Inhibition

Causality: To identify dual-targeting 1-aroylindolines, an HDAC inhibition assay is employed using a fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Deacetylation by HDAC, followed by trypsin cleavage, releases the highly fluorescent AMC group[2][4].

Step-by-Step Methodology:

-

Enzyme Incubation: Incubate 10 nM recombinant HDAC6 with 1 µM test compounds in assay buffer (25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

) for 15 minutes at 37°C. -

Substrate Addition: Add 50 µM Boc-Lys(Ac)-AMC substrate and incubate for an additional 30 minutes.

-

Signal Development: Terminate the deacetylation reaction and initiate fluorophore release by adding a developer solution containing 1 mg/mL trypsin and 2 µM Trichostatin A (TSA). Causality: TSA completely quenches any remaining HDAC activity, ensuring the signal is locked.

-

Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

System Validation: Calculate the Z'-factor using the vehicle control and TSA control. The assay is validated for HTS only if

.

Data Synthesis & Structure-Activity Relationship (SAR)

Data generated from the HTS workflows must be synthesized to guide hit-to-lead optimization. The table below summarizes the pharmacological profiling of representative 1-aroylindoline derivatives, demonstrating how structural modifications dictate target selectivity.

Table 1: Pharmacological Profiling of Representative 1-Aroylindoline Derivatives

| Compound ID | Indoline Substitution | Aroyl Substitution | Tubulin IC | HDAC6 IC | Cell Viability IC |

| Ref-A (D-64131) | 5-Methoxy | Phenyl | 0.85 | >10,000 | 4.2 |

| Cmpd-012 | Unsubstituted | 3,4,5-Trimethoxyphenyl | 1.10 | >10,000 | 12.5 |

| Cmpd-045 | 5-Amino | 4-(Hydroxymethyl)phenyl | 3.40 | 450 | 85.0 |

| Cmpd-088 | Unsubstituted | 4-(Hydroxamic acid)phenyl | 5.20 | 18 | 22.4 |

*Tested against HeLa human cervical cancer cell lines.

SAR Insights: Derivatives mimicking the trimethoxyphenyl ring of colchicine (e.g., Cmpd-012) show high tubulin affinity. Conversely, appending a hydroxamic acid moiety (Cmpd-088) shifts the polypharmacological profile heavily toward epigenetic modulation via HDAC6 inhibition[2][4].

Mechanistic Validation

Once lead compounds are identified, their mechanism of action (MOA) must be validated. For 1-aroylindolines acting as tubulin inhibitors, the downstream effect is a catastrophic failure of the mitotic spindle, leading to cell cycle arrest and apoptosis[1].

Fig 2. Mechanistic pathway of 1-aroylindoline-induced apoptosis via tubulin inhibition.

To validate this pathway, orthogonal assays such as Flow Cytometry (Propidium Iodide staining for G2/M arrest) and Western Blotting (cleaved Caspase-3 and PARP) must be executed to confirm that the phenotypic cytotoxicity is directly linked to the biochemical target engagement.

References

-

Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC Source: nih.gov URL:[Link]

-

Title: Design of Dual Inhibitors of Histone Deacetylase 6 and Heat Shock Protein 90 | ACS Omega Source: acs.org URL:[Link]

-

Title: Epigenetic Polypharmacology: A New Frontier for Epi-Drug Discovery - PMC Source: nih.gov URL:[Link]

- Source: google.

Sources

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP2982670B1 - Heterocyclic compound - Google Patents [patents.google.com]

- 4. Epigenetic Polypharmacology: A New Frontier for Epi-Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone: A Comprehensive Technical Guide

Abstract

The compound 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone (an indoline-amide derivative) represents a classic physicochemical challenge in contemporary drug development: a highly lipophilic, neutral molecule with significant crystalline stability. Indoline derivatives often exhibit favorable pharmacological profiles but are frequently plagued by poor aqueous solubility[1]. This whitepaper provides an in-depth, self-validating framework for profiling the solubility of this specific structural class, bridging the gap between in silico thermodynamic predictions and empirical assay methodologies.

Molecular Profiling & Physicochemical Causality

To accurately profile the solubility of this compound, we must first deconstruct its molecular architecture and understand the causality behind its physicochemical behavior:

-

The Indoline Core: Unlike indole, indoline (2,3-dihydro-1H-indole) lacks full aromaticity in the nitrogen-containing ring, providing a rigid, hydrophobic scaffold.

-

The Methanone (Amide) Linkage: The nitrogen atom of the indoline core is directly attached to a carbonyl group, forming an amide. Because the nitrogen's lone electron pair is delocalized into the carbonyl

-system, this nitrogen is non-basic . Consequently, the molecule lacks ionizable centers within the physiological pH range (pH 1.0 – 8.0). -

The 3-Ethoxyphenyl Moiety: The addition of an ethoxy ether on a phenyl ring introduces significant lipophilic bulk and rotational flexibility, driving up the partition coefficient (

).

Mechanistic Conclusion: Because the molecule is neutral, its solubility will not be significantly enhanced by pH adjustments or standard salt-formation strategies. Its aqueous solubility is entirely dictated by its intrinsic solubility (

Predictive Thermodynamics: The GSE Framework

Before committing resources to empirical assays, a robust in silico evaluation is mandatory. For un-ionized, lipophilic molecules, we utilize Yalkowsky’s General Solubility Equation (GSE) [2]. The GSE is a highly regarded predictive model because it relies on fundamental thermodynamic principles rather than opaque machine-learning black boxes[3].

The equation is defined as:

The Causality of the GSE Parameters:

-

Melting Point (MP): Represents the crystal lattice energy. It is the thermodynamic penalty (enthalpy of fusion) required to break the solid crystalline state[3]. The rigid indoline-amide structure typically yields a high melting point, heavily penalizing solubility.

-

Partition Coefficient (

): Represents the hydrophobicity. It dictates the energy required to create a cavity in the hydrogen-bonded water network to accommodate the lipophilic 3-ethoxyphenyl and indoline groups[3].

By inputting the structural data of this compound into the GSE, we predict a highly restricted aqueous solubility profile, necessitating rigorous empirical validation.

Empirical Solubility Paradigms: Kinetic vs. Thermodynamic

In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is critical to avoid false positives in bioassays and catastrophic failures in late-stage formulation[4].

-

Kinetic Solubility: Involves spiking a concentrated DMSO stock of the compound into an aqueous buffer. The compound typically precipitates as a metastable amorphous form[4]. Because amorphous solids lack a crystal lattice, kinetic solubility artificially inflates the apparent solubility limit.

-

Thermodynamic Solubility: Measures the concentration of the most stable crystalline form in true equilibrium with the aqueous solution[4]. Relying solely on kinetic data can create a false sense of security, as the metastable amorphous form will eventually nucleate and crystallize, crashing out of solution during in vivo administration[4].

Figure 1: End-to-end solubility assessment workflow for lipophilic indoline derivatives.

Self-Validating Experimental Protocols

To accurately profile this compound, we employ a two-tiered protocol system. Every step is designed with built-in causality to ensure a self-validating result.

Protocol A: High-Throughput Kinetic Solubility Assay (Early Screening)

Purpose: To determine the maximum concentration achievable in bioassays before amorphous precipitation occurs.

-

Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

-

Aqueous Spiking: Aliquot 5 µL of the DMSO stock into 495 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a 96-well plate (final DMSO concentration = 1.0%). Causality: Keeping DMSO ≤1% prevents the organic solvent from artificially acting as a co-solvent and inflating the solubility reading[4].

-

Incubation: Incubate at room temperature for 2 hours.

-

Nephelometry/Turbidimetry: Measure the absorbance at 620 nm. An increase in absorbance indicates the formation of colloidal amorphous aggregates (the kinetic solubility limit).

Protocol B: Gold-Standard Shake-Flask Thermodynamic Assay (Lead Optimization)

Purpose: To determine the true equilibrium solubility of the crystalline lattice.

-

Solid Dispensing: Weigh an excess amount (approx. 3–5 mg) of crystalline this compound into a glass vial[5]. Causality: An excess of solid is an absolute thermodynamic requirement to ensure the solution reaches saturation[5].

-

Buffer Addition: Add 1.0 mL of pH 7.4 PBS.

-

Equilibration: Seal the vial and incubate at 37°C with constant orbital agitation (300 rpm) for 24 to 48 hours[6]. Causality: Highly lipophilic, rigid crystals have a high activation energy of dissolution; 24-48 hours ensures true thermodynamic equilibrium is reached[6].

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm hydrophilic PVDF membrane[5]. Causality: Centrifugation prevents filter clogging. Filtration removes sub-micron colloidal particles that would otherwise be injected into the HPLC, causing falsely elevated solubility readings[5].

-

Quantification: Analyze the filtrate via HPLC-UV, quantifying the peak area against a standard curve prepared in a 50:50 Acetonitrile:Water co-solvent system.

Figure 2: Causality-driven workflow of the Shake-Flask Thermodynamic Solubility Assay.

Quantitative Data Summary

Based on the structural analysis of this compound and the application of the aforementioned protocols, the following table summarizes the predicted physicochemical parameters and expected empirical ranges for this class of compounds.

| Physicochemical Parameter | Predicted / Expected Value | Analytical Method & Rationale |

| Molecular Weight | 267.32 g/mol | Derived from chemical formula ( |

| Lipophilicity (cLogP) | 3.5 – 4.2 | High lipophilicity driven by the indoline core and ethoxyphenyl ether. |

| Ionization (pKa) | Non-ionizable (Neutral) | The amide nitrogen lone pair is conjugated; no basicity at physiological pH. |

| Kinetic Solubility | ~50 – 100 µM | Nephelometry (DMSO spike-in). Reflects the metastable amorphous state. |

| Thermodynamic Solubility | < 5 µM | Shake-Flask HPLC-UV. Reflects the highly stable crystalline lattice energy. |

| pH Dependency | Independent | Solubility remains static across pH 1.2 to 7.4 due to lack of ionizable groups. |

Formulation Implications

Because the thermodynamic solubility is expected to be critically low (< 5 µM) and independent of pH, standard salt formation is impossible. To advance this molecule in drug development, researchers must bypass the crystal lattice energy entirely. Recommended strategies include Amorphous Solid Dispersions (ASDs) via hot-melt extrusion or spray drying, or the use of Lipid-Based Drug Delivery Systems (LBDDS) to pre-solubilize the lipophilic core.

References

-

National Institutes of Health (PMC). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. Available at: [Link]

-

ACS Publications. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Available at: [Link]

-

Ovid / Journal of Pharmaceutical Sciences. A high throughput solubility assay for drug development. Available at:[Link]

-

National Institutes of Health (PMC). Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors (Indoline derivatives). Available at: [Link]

Sources

- 1. Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. ovid.com [ovid.com]

Methodological & Application

General procedure for acylation of indoline with 3-ethoxybenzoyl chloride

Application Note: Precision Synthesis of N-(3-Ethoxybenzoyl)indoline via Nucleophilic Acyl Substitution

Executive Summary

This application note details the optimized protocol for the

This guide prioritizes the anhydrous dichloromethane (DCM) / triethylamine (TEA) method over Schotten-Baumann aqueous conditions. The anhydrous approach minimizes hydrolysis of the moisture-sensitive acid chloride and simplifies the isolation of high-purity material required for biological screening.

Reaction Mechanism & Chemical Logic

The formation of

-

Nucleophilic Attack: The lone pair on the indoline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (

) as a leaving group. -

Deprotonation: The base (TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the formation of unreactive indoline hydrochloride salts.

Key Mechanistic Insight: Unlike indole, which is aromatic and requires strong bases or Lewis acids for

Figure 1: Reaction Mechanism

Caption: Mechanistic pathway of nucleophilic acyl substitution. The base is critical for trapping HCl.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Attribute |

| Indoline | 119.16 | 1.0 | Substrate | Clear/yellow oil; check for oxidation (darkening). |

| 3-Ethoxybenzoyl chloride | 184.62 | 1.1 | Electrophile | Moisture sensitive; dispense under |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Dry; store over KOH pellets if possible. |

| Dichloromethane (DCM) | - | Solvent | Anhydrous; stabilize with amylene. | |

| 1M HCl (aq) | - | Wash | Removes unreacted amine/TEA. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to establish an inert atmosphere. -

Add Indoline (1.0 equiv, 10 mmol) and anhydrous DCM (40 mL) .

-

Add Triethylamine (1.5 equiv, 15 mmol) via syringe.

-

Cool the mixture to

using an ice-water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

Step 2: Addition of Electrophile

-

Dilute 3-Ethoxybenzoyl chloride (1.1 equiv, 11 mmol) in a separate vial with 5 mL of DCM.

-

Add the acid chloride solution dropwise to the stirring indoline mixture over 15–20 minutes.

-

Visual Cue: A white precipitate (TEA·HCl) will begin to form immediately.[3]

-

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

Step 3: In-Process Control (IPC)

-

TLC Analysis: Mobile phase 20% Ethyl Acetate in Hexanes.

-

Observation: Indoline (

) should disappear; Product ( -

Quench Test: Take a mini-aliquot, add MeOH. If the acid chloride spot persists, it converts to the methyl ester (distinct

).

-

Step 4: Workup & Isolation

-

Quench the reaction by adding 10 mL of Water .

-

Transfer to a separatory funnel.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL) .

-

Purpose: Protonates unreacted indoline and TEA, moving them to the aqueous layer.

-

-

Base Wash: Wash the organic layer with Saturated

(2 x 20 mL) .-

Purpose: Neutralizes residual acid and hydrolyzes remaining acid chloride to the water-soluble carboxylate.

-

-

Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.

-

Drying: Dry organic layer over anhydrous

or -

Concentration: Filter and evaporate solvent under reduced pressure (Rotovap).

Figure 2: Workflow Diagram

Caption: Operational workflow for the synthesis and purification of N-acyl indolines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check acid chloride quality (fuming = good). |

| Dark Color | Oxidation of Indoline | Distill indoline prior to use if it appears black/dark brown. |

| Sticky Solid | Residual Solvent | Triturate the crude solid with cold Hexanes or Pentane to induce crystallization. |

| Starting Material Remains | Insufficient Electrophile | Add 0.2 equiv more acid chloride and stir for 1 hr. |

Expected Characterization Data

Note: Values are representative for

-

Appearance: Off-white to pale beige solid.

-

1H NMR (400 MHz,

):-

1.40 (t, 3H,

-

3.10 (t, 2H, Indoline

-

4.05 (q, 2H,

-

4.15 (t, 2H, Indoline

- 6.9 - 7.5 (m, Aromatic protons)

-

Diagnostic: The shift of the Indoline

protons downfield (from ~3.5 to ~4.1 ppm) confirms acylation due to the electron-withdrawing amide.

-

1.40 (t, 3H,

References

-

Silodosin Intermediates

-

General Amine Acylation (Schotten-Baumann & Anhydrous)

-

Indoline Reactivity

-

Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles. Link (Contextualizes the difference between Indole and Indoline reactivity).

-

Sources

- 1. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 6. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jsynthchem.com [jsynthchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Efficient Preparation of N-Aroyl Indolines via Advanced Amide Coupling Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Context

N-aroyl indolines are privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in nonsteroidal anti-inflammatory drugs (NSAIDs), efflux pump inhibitors, and selective COX-2 inhibitors. However, the direct N-acylation of the indoline core presents a distinct synthetic challenge.

Unlike primary aliphatic amines, the indoline nitrogen is a secondary aromatic amine . It is both sterically hindered by the adjacent ring system and electronically deactivated due to the delocalization of its lone pair into the aromatic

This application note provides a comprehensive guide to selecting reagents, understanding the underlying reaction causality, and executing self-validating protocols for the synthesis of N-aroyl indolines.

Mechanistic Insights & Reagent Selection

The success of indoline acylation relies entirely on the electrophilicity of the activated carboxylic acid intermediate.

-

The HATU Advantage (Uronium/Aminium Salts): HATU is the gold standard for hindered secondary amines. It generates an extremely reactive O-(7-azabenzotriazol-1-yl) (OAt) active ester. The critical advantage of HATU over HBTU is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides a neighboring group effect, acting as an internal base to hydrogen-bond with the incoming indoline amine, thereby pre-organizing the transition state and dramatically accelerating nucleophilic attack[2].

-

The EDC/DMAP Synergism (Carbodiimides): For scale-up syntheses where HATU is cost-prohibitive, EDC·HCl combined with HOBt and a catalytic amount of DMAP is preferred. DMAP acts as a nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt, which is reactive enough to overcome the poor nucleophilicity of the indoline[3].

Quantitative Data: Comparative Coupling Efficiency

The following table summarizes the performance of various amide coupling systems specifically applied to the coupling of benzoic acid derivatives with indoline substrates.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Reaction Time | Key Considerations |

| HATU | None (Internal HOAt) | DIPEA | DMF or DCM | 85–98% | 2–4 h | Superior for sterically hindered amines; prevents epimerization[2]. |

| EDC·HCl | HOBt + DMAP | DIPEA | DCM | 70–90% | 12–18 h | Highly scalable; water-soluble urea byproduct simplifies downstream workup[3]. |

| PyBOP | None (Internal HOBt) | NMM | DMF | 75–85% | 6–12 h | Good alternative to uronium salts; avoids guanidinium capping of the amine. |

| HBTU | None (Internal HOBt) | DIPEA | DMF | 40–60% | 24 h+ | Sluggish for indolines; lacks the 7-aza neighboring group acceleration[1]. |

Workflow Visualization

The following diagram illustrates the mechanistic pathway and logical flow of the HATU-mediated activation and coupling cycle.

Fig 1: HATU-mediated amide coupling workflow for N-aroyl indoline synthesis.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling (Discovery Scale)

Designed for challenging, electron-deficient, or highly hindered substrates.

1. Activation Phase:

-

In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the aryl carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HOAt ester back to the carboxylic acid.

2. Base Addition & Pre-activation:

-